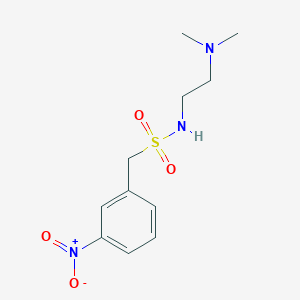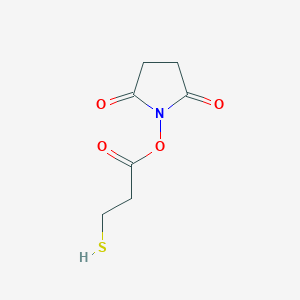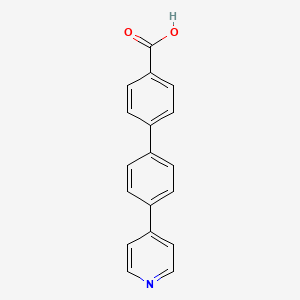
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene
Vue d'ensemble
Description
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, also known as BEDT-TTF, is an organic semiconductor material that has been studied extensively in recent years due to its potential applications in organic electronics. BEDT-TTF is a planar molecule consisting of two phenyl rings connected by an ethynyl group and an ethylene bridge. It has been used as a building block for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other organic optoelectronic devices. BEDT-TTF has also been used as a molecular scaffold for the synthesis of various organic compounds with interesting properties.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene:
Organic Light-Emitting Diodes (OLEDs)
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene: is utilized in the development of OLEDs due to its excellent electroluminescent properties. The compound’s ability to emit light when an electric current is applied makes it a valuable material for creating efficient and bright displays used in televisions, smartphones, and other electronic devices .
Photovoltaic Cells
This compound is also explored in the field of photovoltaic cells, particularly in organic solar cells. Its strong light absorption and charge transport properties enhance the efficiency of converting sunlight into electricity. Researchers are investigating its potential to improve the performance and reduce the cost of solar energy systems .
Fluorescent Sensors
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene: is used in the design of fluorescent sensors for detecting various chemical and biological substances. Its fluorescence can change in response to specific analytes, making it a useful tool for environmental monitoring, medical diagnostics, and biochemical research .
Molecular Electronics
In molecular electronics, this compound serves as a building block for creating molecular wires and switches. Its unique electronic properties enable the development of nanoscale electronic devices that could revolutionize computing and data storage technologies .
Photodynamic Therapy (PDT)
Researchers are exploring the use of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene in photodynamic therapy, a treatment for cancer and other diseases. The compound can generate reactive oxygen species when exposed to light, which can selectively destroy cancer cells while minimizing damage to healthy tissues .
Organic Field-Effect Transistors (OFETs)
This compound is also investigated for use in OFETs, which are key components in flexible and wearable electronics. Its high charge mobility and stability under various conditions make it a promising material for developing next-generation electronic devices .
Nonlinear Optical Materials
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene: exhibits significant nonlinear optical properties, making it suitable for applications in optical switching, modulation, and telecommunications. These properties are essential for the development of advanced photonic devices .
Supramolecular Chemistry
In supramolecular chemistry, this compound is used to construct complex molecular architectures through non-covalent interactions. Its ability to form stable and predictable structures is valuable for creating new materials with tailored properties for various scientific and industrial applications .
Mécanisme D'action
Target of Action
It’s known that this compound is involved in the sonogashira reaction , a cross-coupling reaction used in organic chemistry, suggesting that its targets could be various organic compounds undergoing this reaction.
Mode of Action
The mode of action of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene involves its participation in the Sonogashira reaction . This reaction is a cross-coupling process that combines aryl or vinyl halides with terminal alkynes to generate conjugated enynes and arylalkynes . The reaction typically proceeds in the presence of a palladium (0) catalyst, a copper (I) cocatalyst, and an imine base .
Biochemical Pathways
The biochemical pathways affected by 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene are related to the synthesis of complex organic compounds. In the Sonogashira reaction, this compound can help form C(sp2)-C(sp) bonds, which are crucial in the synthesis of pharmaceuticals, nanomaterials, and natural products .
Result of Action
The result of the action of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is the formation of conjugated enynes and arylalkynes via the Sonogashira reaction . These compounds have various applications in the synthesis of pharmaceuticals, nanomaterials, and natural products .
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene can be influenced by various environmental factors. For instance, the Sonogashira reaction typically requires a palladium (0) catalyst, a copper (I) cocatalyst, and an imine base . The reaction conditions, such as temperature and solvent, can also impact the reaction’s efficiency and the stability of this compound.
Propriétés
IUPAC Name |
1-ethynyl-4-[2-(4-ethynylphenyl)-1,2-diphenylethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20/c1-3-23-15-19-27(20-16-23)29(25-11-7-5-8-12-25)30(26-13-9-6-10-14-26)28-21-17-24(4-2)18-22-28/h1-2,5-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFHNLOXRRWTLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C#C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene particularly interesting for materials applications?
A: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene exhibits a phenomenon known as aggregation-induced emission (AIE) [, , , , , ]. This means that while it emits weak fluorescence when dissolved in a solution, it becomes highly fluorescent when aggregated in poor solvents or in the solid state. This property makes it a valuable building block for applications like fluorescent sensors, bioimaging probes, and optoelectronic devices.
Q2: How is 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene typically incorporated into polymeric materials?
A: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene is commonly used as a monomer in polymerization reactions. Due to its two ethynyl groups, it can readily participate in Sonogashira cross-coupling reactions, a versatile method for synthesizing conjugated polymers [, , , , , ].
Q3: Can you provide some specific examples of polymers synthesized using 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene?
A3: Researchers have successfully synthesized various polymers incorporating 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene, including:
- Conjugated poly(tetraphenylethene)s: These polymers exhibit morphology-dependent AEE performance and have been investigated for their potential in optoelectronic and sensing applications [].
- Chiral polymers: By copolymerizing 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene with chiral monomers, researchers have created materials with tunable circularly polarized luminescence (CPL) properties, potentially useful in display technologies and asymmetric catalysis [].
- Hyperbranched polymers: 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene can be polymerized to form hyperbranched structures, which have shown promise in areas like fluorescent photopatterning, optical limiting, and explosive detection due to their unique morphology and enhanced AIE properties [, ].
Q4: Have any studies explored the potential of 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene-based polymers for biological applications?
A: Yes, researchers have investigated 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene-based conjugated polymer nanoparticles (PBPTPE NPs) for in vitro and in vivo imaging []. These nanoparticles exhibited good biocompatibility and promising results in zebrafish models, suggesting potential for future biological applications.
Q5: What are some of the challenges associated with using 1,2-Bis(4-ethynylphenyl)-1,2-diphenylethene in material synthesis?
A: One challenge is controlling the morphology of the resulting polymers, as it can significantly impact their AIE properties. Additionally, fine-tuning the polymerization conditions is crucial to achieve desired molecular weights and polymer architectures [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Fluoren-9-one,O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B3069021.png)
![1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene](/img/structure/B3069033.png)











